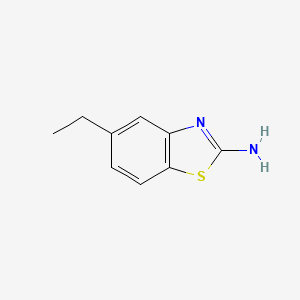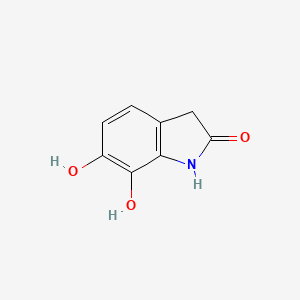
N-Benzoyl-5'-O-(triphenylmethyl)-Cytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine is a synthetic nucleoside analog. It is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound is characterized by the presence of a benzoyl group at the nitrogen atom and a triphenylmethyl group at the 5’-hydroxyl position. These modifications enhance its stability and alter its biological activity, making it a valuable tool in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of cytidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.
Benzoylation: The nitrogen atom of the cytidine is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Triphenylmethylation: The 5’-hydroxyl group is then protected with a triphenylmethyl (trityl) group using triphenylmethyl chloride and a base like triethylamine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or triphenylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the cytidine moiety.
Reduction: Reduced forms of the benzoyl or triphenylmethyl groups.
Substitution: Substituted derivatives with various functional groups replacing the benzoyl or triphenylmethyl groups.
科学的研究の応用
N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
作用機序
The mechanism of action of N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets enzymes involved in nucleic acid synthesis and repair, leading to the inhibition of DNA and RNA synthesis. This can result in the disruption of cellular replication and transcription, making it a potential therapeutic agent for diseases such as cancer and viral infections.
類似化合物との比較
Similar Compounds
N-Benzoyl-5’-O-(bis(4-methoxyphenyl)phenylmethyl)-2’-O-(2-methoxyethyl)-adenosine: A nucleoside analog with similar protective groups but different base moiety.
N-Benzoyl-5’-O-(tert-butyldimethylsilyl)-2’-deoxyadenosine: Another nucleoside analog with a tert-butyldimethylsilyl group instead of a triphenylmethyl group.
Uniqueness
N-Benzoyl-5’-O-(triphenylmethyl)-Cytidine is unique due to its specific combination of benzoyl and triphenylmethyl protective groups, which confer enhanced stability and distinct biological activity. This makes it particularly useful in applications where stability and specific interactions with nucleic acids are required.
特性
分子式 |
C35H31N3O6 |
|---|---|
分子量 |
589.6 g/mol |
IUPAC名 |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C35H31N3O6/c39-30-28(44-33(31(30)40)38-22-21-29(37-34(38)42)36-32(41)24-13-5-1-6-14-24)23-43-35(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,28,30-31,33,39-40H,23H2,(H,36,37,41,42)/t28-,30-,31-,33-/m1/s1 |
InChIキー |
VPHGCMRVEOZXRC-CSEBVFCESA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


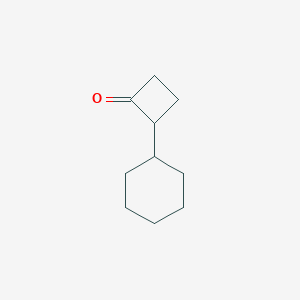

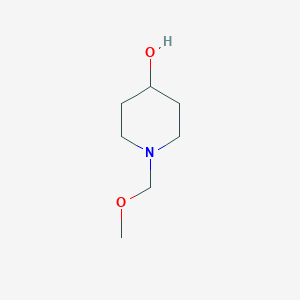
![2,3-Dihydro-5H-thiazolo[3,2-a]pyrimidine-5-thione](/img/structure/B13103845.png)

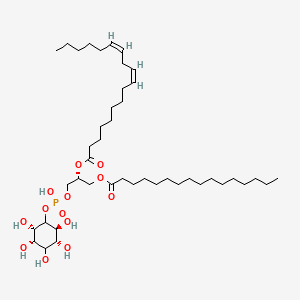
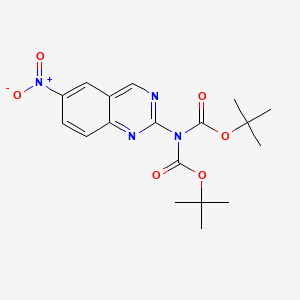
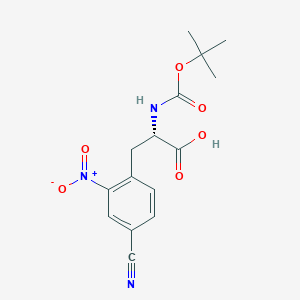
![Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate](/img/structure/B13103874.png)
![4-[3-(3,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103879.png)
